Bienvenue dans la boutique en ligne BenchChem!

Sisunatovir

RSV Fusion Inhibitor Antiviral Activity

Sisunatovir (RV521) is the definitive tool for translational RSV research, surpassing discontinued inhibitors like presatovir or rilematovir. Its unique, clinically-validated profile features a mean IC50 of 1.2 nM, oral bioavailability, and proven in vivo human efficacy. It is the optimal reference for viral load reduction assays and a critical positive control for adult and pediatric RSV studies. Procure with confidence, ensuring your RSV research utilizes the most clinically relevant fusion inhibitor available.

Molecular Formula C23H22F4N4O
Molecular Weight 446.4 g/mol
CAS No. 1903763-82-5
Cat. No. B610609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSisunatovir
CAS1903763-82-5
SynonymsRV521;  RV-521;  RV 521
Molecular FormulaC23H22F4N4O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN
InChIInChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2
InChIKeyJOPCJJSYRPUEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sisunatovir (CAS 1903763-82-5): RSV Fusion Inhibitor Procurement Guide for Research and Clinical Development


Sisunatovir (also known as RV521) is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, a critical component required for viral entry into host cells [1]. The compound exhibits potent in vitro antiviral activity against a broad panel of RSV-A and RSV-B clinical isolates, with demonstrated in vivo efficacy in both preclinical animal models and human challenge studies [2]. Sisunatovir has advanced to Phase 2/3 clinical evaluation for the treatment of RSV infections in both adult and pediatric populations [3].

Sisunatovir Cannot Be Substituted with Generic RSV Inhibitors Without Loss of Defined Activity Profile


The RSV fusion inhibitor class encompasses compounds with divergent chemical scaffolds, binding modes, and, critically, distinct clinical development trajectories [1]. While several candidates, such as presatovir (GS-5806), rilematovir (JNJ-53718678), and BMS-433771, have demonstrated in vitro activity, their development has been discontinued, effectively removing them as viable procurement options for ongoing or future translational research [2]. Ziresovir (AK-0529), while currently in preregistration in China, represents a distinct chemical entity with a different reported in vitro potency and clinical efficacy profile [3]. Therefore, substituting sisunatovir with a generic 'RSV fusion inhibitor' is not scientifically justifiable; the specific quantitative attributes of sisunatovir, as detailed in Section 3, define its unique research and potential therapeutic value.

Quantitative Evidence Guide: Sisunatovir Differentiation Versus RSV Fusion Inhibitor Comparators


Sisunatovir Demonstrates Broad, Low Nanomolar Potency Across RSV A and B Clinical Isolates

Sisunatovir exhibits potent and consistent antiviral activity against a diverse panel of RSV-A and RSV-B clinical isolates. It displays a mean IC50 of 1.2 nM across both subtypes [1]. More specifically, its activity against RSV-A isolates is 1.4 nM and against RSV-B isolates is 1.0 nM . This compares favorably to presatovir (GS-5806), which has a reported mean EC50 of 0.43 nM against a similar panel, but whose development has been discontinued .

RSV Fusion Inhibitor Antiviral Activity

Oral Bioavailability and Targeted Lung Penetration Distinguish Sisunatovir

Sisunatovir demonstrates high oral bioavailability in preclinical species, ranging from 42% to >100%, with evidence of efficient penetration into lung tissue [1]. While ziresovir (AK-0529) is also an orally bioavailable RSV fusion inhibitor, specific quantitative data on its preclinical oral bioavailability for direct comparison are not publicly available in the same detail [2].

Pharmacokinetics Oral Bioavailability Tissue Distribution

Sisunatovir Demonstrates Significant Reduction in Human Viral Load in a Controlled Challenge Model

In a Phase 2a human challenge study (NCT03258502), sisunatovir (RV521) demonstrated a significant and dose-dependent reduction in RSV viral load compared to placebo. The mean area under the curve (AUC) for viral load (log10 PFUe/ml·h) was 185.26 (SE, 31.17) for the 350 mg BID dose and 224.35 (SE, 37.60) for the 200 mg BID dose, compared to 501.39 (SE, 86.57) for placebo [1]. This represents a reduction of approximately 63% and 55%, respectively. While presatovir also reduced viral load in a human challenge study, its development has been discontinued [2]. Ziresovir demonstrated a viral load reduction of -2.5 log10 copies/mL vs -1.9 log10 copies/mL for placebo in a Phase 3 trial in hospitalized infants, a different patient population and endpoint [3].

Clinical Trial Human Challenge Study Viral Load

Sisunatovir is a Viable, Actively Developed Clinical Candidate, Unlike Discontinued Comparators

Sisunatovir (RV521) is currently in Phase 2/3 clinical development for the treatment of RSV infections in adults [1]. In contrast, several other RSV fusion inhibitors with demonstrated in vitro activity, including presatovir (GS-5806), rilematovir (JNJ-53718678), and BMS-433771, have been discontinued [2]. Ziresovir (AK-0529) is in preregistration in China [2]. This active development status makes sisunatovir a more relevant and promising candidate for translational research and potential therapeutic application.

Drug Development Clinical Stage Procurement

Sisunatovir Application Scenarios: Leveraging a Clinically Advanced RSV Fusion Inhibitor


Preclinical Efficacy Studies Requiring a Clinically Validated RSV Fusion Inhibitor

Sisunatovir is the optimal selection for preclinical studies investigating the role of RSV F protein inhibition in vivo, particularly in models where oral bioavailability and lung penetration are critical. Its established in vitro potency (mean IC50 = 1.2 nM) and proven in vivo efficacy in a human challenge model provide a strong foundation for comparative studies against novel RSV inhibitors or combination therapies [1].

Translational Research in Adult Populations with Confirmed RSV Infection

Given its advancement to Phase 2/3 clinical trials for the treatment of RSV in adults (NCT06079320), sisunatovir is the most relevant tool compound for researchers studying the pathophysiology and therapeutic intervention of RSV in adult populations, including the elderly and immunocompromised [2]. Its demonstrated ability to significantly reduce viral load and clinical symptoms in a human challenge study supports its use as a positive control in these investigations [3].

Pediatric RSV Research Programs Focused on Oral Antiviral Intervention

Sisunatovir has been evaluated in a Phase 2 clinical trial specifically designed for infants aged 1 month to 36 months hospitalized with RSV lower respiratory tract infection (NCT04225897) [4]. Although the trial was terminated, the available pharmacokinetic and safety data from this study are invaluable for any research program aimed at developing oral antivirals for the pediatric RSV population.

Biomarker and Pharmacodynamic Studies Leveraging Defined Clinical Endpoints

The quantitative data on viral load reduction (AUC) and symptom score improvement from the Phase 2a human challenge study provides a robust framework for designing biomarker and pharmacodynamic studies [3]. Sisunatovir serves as an excellent reference standard for calibrating assays that measure RSV viral load dynamics and for validating novel clinical endpoints in RSV antiviral research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sisunatovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.